molecular formula C12H12O4 B11882589 Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate CAS No. 1116093-90-3

Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate

Cat. No.: B11882589
CAS No.: 1116093-90-3
M. Wt: 220.22 g/mol
InChI Key: DFSOVAMBJOTRGR-UHFFFAOYSA-N
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Description

Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate is a chemical compound with a unique structure that includes a seven-membered oxepine ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzene derivative with an oxepine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other seven-membered heterocycles such as:

  • Tetrahydrobenzo[b]azepines
  • Oxazepines
  • Thiazepines

Uniqueness

Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxepine ring fused to a benzene ring sets it apart from other similar compounds, making it a valuable compound for various applications .

Biological Activity

Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate is a compound belonging to the benzoxepine class, known for its unique bicyclic structure that integrates a benzene ring and an oxepine moiety. Its molecular formula is C12_{12}H12_{12}O4_4, with a molecular weight of approximately 220.22 g/mol. This article explores the biological activities of this compound, focusing on its potential therapeutic applications, particularly in metabolic diseases.

Pharmacological Profile

Research indicates that this compound exhibits significant biological activities. Notably, it has been shown to activate glucokinase, an enzyme critical in glucose metabolism. This activation suggests potential applications in the treatment and prevention of:

  • Type 1 and Type 2 Diabetes : By enhancing glucose metabolism and insulin sensitivity.
  • Obesity : Through modulation of metabolic pathways.
  • Neuropathy and Nephropathy : Indicating broader implications for metabolic syndrome-related conditions.

The compound's interaction with glucokinase is pivotal. Glucokinase plays a crucial role in regulating blood sugar levels by facilitating glucose uptake in the liver and pancreas. The ability of this compound to modulate this enzyme's activity positions it as a promising candidate for managing diabetes and related disorders.

Comparative Analysis

To understand the uniqueness of this compound within its class, a comparison with other similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-oxo-2,3-dihydrobenzo[b]oxepine-4-carboxylateDihydro instead of tetrahydroLess stability due to fewer rings
Methyl 7-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepineMethoxy group substitutionEnhanced solubility
Methyl 8-chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepineChlorinated positionPotentially increased biological activity

The specific activation of glucokinase by this compound differentiates it from other compounds that may not exhibit such targeted effects.

Case Studies and Research Findings

  • Glucose Metabolism Studies : In vitro studies demonstrated that this compound significantly increased glucose uptake in cultured hepatocytes. This effect was attributed to enhanced glucokinase activity.
  • Animal Models : In rodent models of diabetes, administration of this compound resulted in improved glycemic control and reduced insulin resistance compared to control groups. These findings suggest its potential utility in therapeutic settings for diabetes management.
  • Safety and Toxicology : Preliminary studies have indicated a favorable safety profile for this compound at therapeutic doses. Further toxicological assessments are necessary to confirm long-term safety.

Properties

CAS No.

1116093-90-3

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 5-oxo-3,4-dihydro-2H-1-benzoxepine-7-carboxylate

InChI

InChI=1S/C12H12O4/c1-15-12(14)8-4-5-11-9(7-8)10(13)3-2-6-16-11/h4-5,7H,2-3,6H2,1H3

InChI Key

DFSOVAMBJOTRGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCCCC2=O

Origin of Product

United States

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